molecular formula C27H17N3O5 B391697 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B391697
M. Wt: 463.4g/mol
InChI Key: AGTQKIBZKDOGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate is a complex organic compound with the molecular formula C27H17N3O5 and a molecular weight of 463.44 g/mol . This compound is characterized by the presence of a quinoxaline ring, a phenyl group, and a nitrophenoxy benzoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate typically involves multiple steps, including the formation of the quinoxaline ring, the attachment of the phenyl group, and the incorporation of the nitrophenoxy benzoate moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The process may include steps such as crystallization, filtration, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring and nitrophenoxy benzoate moiety play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Quinoxalinyl)phenyl 4-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    4-(2-Quinoxalinyl)phenyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of a nitro group.

    4-(2-Quinoxalinyl)phenyl 4-(4-chlorophenoxy)benzoate: Features a chloro group instead of a nitro group.

Uniqueness

4-(quinoxalin-2-yl)phenyl 4-(4-nitrophenoxy)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H17N3O5

Molecular Weight

463.4g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-(4-nitrophenoxy)benzoate

InChI

InChI=1S/C27H17N3O5/c31-27(19-7-13-21(14-8-19)34-22-15-9-20(10-16-22)30(32)33)35-23-11-5-18(6-12-23)26-17-28-24-3-1-2-4-25(24)29-26/h1-17H

InChI Key

AGTQKIBZKDOGBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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